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molecular formula C13H12O5S B8340452 (+/-)-trans-1,2,4,5-Tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

(+/-)-trans-1,2,4,5-Tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Cat. No. B8340452
M. Wt: 280.30 g/mol
InChI Key: TYHNFFWJNWIVOY-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952512

Procedure details

In 5 mL of methanol was suspended 0.5 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 99.5%; trans compound 88.1%, cis compound 11.4%). To the suspension was added 0.27 g (1 equivalent) of (1R,2S)-norephedrine, which was once made into a solution, followed by crystallization in about 5 minutes. Then, the crystals were aged for 30 minutes at room temperature (25° C.). The crystals were collected by filtration, washed with 5 mL of cold methanol and dried overnight at room temperature under reduced pressure to afford 0.25 g of substantially pure (2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1R,2S)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0.7%:0%:3.7%:95.3%]
[Compound]
Name
racemic mixture
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(1R,2S)-norephedrine
Quantity
0.27 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19].C[C@H](N)[C@H](O)C1C=CC=CC=1>CO>[CH3:1][C@@H:2]1[S:8][C@@H:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19]

Inputs

Step One
Name
racemic mixture
Quantity
0.5 g
Type
reactant
Smiles
Step Two
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C2=C(CC(S1)C(=O)O)C=C1C(=C2)OCO1)=O
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(1R,2S)-norephedrine
Quantity
0.27 g
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by crystallization in about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
(25° C.)
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with 5 mL of cold methanol
CUSTOM
Type
CUSTOM
Details
dried overnight at room temperature under reduced pressure
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Type
product
Smiles
C[C@H]1C(C2=C(C[C@@H](S1)C(=O)O)C=C1C(=C2)OCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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